1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane
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Overview
Description
1,1’-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane is an organic compound with the molecular formula C11H20O2 It is characterized by the presence of two cyclopropane rings connected through a methylene bridge and an ethylene glycol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane typically involves the reaction of cyclopropane derivatives with ethylene glycol in the presence of a suitable catalyst. One common method includes the use of acid-catalyzed phase transfer catalysis (PTC) to facilitate the selective alkylation of the cyclopropane rings . The reaction conditions often involve moderate temperatures and controlled pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and minimizes the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1’-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce cyclopropanol compounds .
Scientific Research Applications
1,1’-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[Methylenebis(oxyethane-1,2-diyloxy)]bisbenzene
- (2-Methoxyethene-1,1-diyl)dicyclopropane
- 4,4’-(((2,2-Dimethylpropane-1,3-Diyl)Bis(Azanediyl)Bis(Methylene)Bis(2-Methoxyphenol)
Uniqueness
1,1’-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane stands out due to its specific structural arrangement, which imparts unique chemical and physical properties.
Properties
CAS No. |
66688-08-2 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-(2-cyclopropylethoxymethoxy)ethylcyclopropane |
InChI |
InChI=1S/C11H20O2/c1-2-10(1)5-7-12-9-13-8-6-11-3-4-11/h10-11H,1-9H2 |
InChI Key |
UBELHTWPTURWCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCOCOCCC2CC2 |
Origin of Product |
United States |
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